molecular formula C20H24FN3OS B2482774 2-[(4-fluorophenyl)sulfanyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide CAS No. 2415510-34-6

2-[(4-fluorophenyl)sulfanyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide

Cat. No.: B2482774
CAS No.: 2415510-34-6
M. Wt: 373.49
InChI Key: HPDAFPAKFXZWDX-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide is a synthetic organic compound that features a complex molecular structure It contains a fluorophenyl group, a sulfanyl linkage, a pyridinyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps:

    Formation of the Fluorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-fluorothiophenol with an appropriate halogenated acetamide under basic conditions to form the fluorophenyl sulfanyl intermediate.

    Coupling with Piperidinyl Pyridine: The intermediate is then coupled with 1-(2-methylpyridin-4-yl)piperidine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Final Acetylation: The final step involves acetylation of the coupled product to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used to study the interaction of sulfanyl and fluorophenyl groups with biological macromolecules.

    Materials Science: It can be explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with aromatic residues in proteins, while the sulfanyl group can form reversible covalent bonds with thiol groups in enzymes. The piperidinyl and pyridinyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide
  • 2-[(4-bromophenyl)sulfanyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide

Uniqueness

The presence of the fluorophenyl group in 2-[(4-fluorophenyl)sulfanyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorinated or brominated analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3OS/c1-15-12-18(6-9-22-15)24-10-7-16(8-11-24)13-23-20(25)14-26-19-4-2-17(21)3-5-19/h2-6,9,12,16H,7-8,10-11,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDAFPAKFXZWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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